Cas no 2375271-08-0 (Sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate)

Sodium 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic organic compound featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group and a carboxylate moiety. Its sodium salt form enhances solubility in polar solvents, making it suitable for applications in pharmaceutical and agrochemical research. The compound’s structural features, including the triazole ring and methoxy-substituted aromatic system, contribute to its potential as an intermediate in the synthesis of bioactive molecules. Its stability and compatibility with aqueous systems further support its utility in experimental and industrial settings. The product is typically characterized by high purity and consistent performance in synthetic workflows.
Sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate structure
2375271-08-0 structure
Product name:Sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate
CAS No:2375271-08-0
MF:C10H8N3NaO3
MW:241.178592681885
CID:5796808
PubChem ID:145867396

Sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate
    • sodium 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-carboxylate
    • sodium 5-(2-methoxyphenyl)-1 H -1,2,4-triazole-3-carboxylate
    • EN300-7437746
    • 2375271-08-0
    • Inchi: 1S/C10H9N3O3.Na/c1-16-7-5-3-2-4-6(7)8-11-9(10(14)15)13-12-8;/h2-5H,1H3,(H,14,15)(H,11,12,13);/q;+1/p-1
    • InChI Key: QVHNOJMCBVXEII-UHFFFAOYSA-M
    • SMILES: [Na+].O(C)C1C=CC=CC=1C1=NNC(C(=O)[O-])=N1

Computed Properties

  • Exact Mass: 241.04633541g/mol
  • Monoisotopic Mass: 241.04633541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 267
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 90.9Ų

Sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7437746-5.0g
sodium 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-carboxylate
2375271-08-0 95.0%
5.0g
$3147.0 2025-03-11
Enamine
EN300-7437746-10.0g
sodium 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-carboxylate
2375271-08-0 95.0%
10.0g
$4667.0 2025-03-11
1PlusChem
1P028G8X-100mg
sodium5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-carboxylate
2375271-08-0 95%
100mg
$527.00 2023-12-18
Enamine
EN300-7437746-0.5g
sodium 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-carboxylate
2375271-08-0 95.0%
0.5g
$847.0 2025-03-11
Enamine
EN300-7437746-0.25g
sodium 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-carboxylate
2375271-08-0 95.0%
0.25g
$538.0 2025-03-11
Enamine
EN300-7437746-0.1g
sodium 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-carboxylate
2375271-08-0 95.0%
0.1g
$376.0 2025-03-11
1PlusChem
1P028G8X-10g
sodium5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-carboxylate
2375271-08-0 95%
10g
$5831.00 2023-12-18
1PlusChem
1P028G8X-250mg
sodium5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-carboxylate
2375271-08-0 95%
250mg
$727.00 2023-12-18
1PlusChem
1P028G8X-2.5g
sodium5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-carboxylate
2375271-08-0 95%
2.5g
$2691.00 2023-12-18
1PlusChem
1P028G8X-50mg
sodium5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-carboxylate
2375271-08-0 95%
50mg
$363.00 2024-05-23

Additional information on Sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate

Introduction to Sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate (CAS No: 2375271-08-0)

Sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate, a compound with the chemical formula C10H9N3O3Na, is a significant molecule in the field of pharmaceutical chemistry. This compound is characterized by its sodium salt form and is derived from the 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid precursor. The presence of the triazole ring and the methoxyphenyl moiety makes it a structurally intriguing candidate for further chemical and biological investigation.

The CAS number 2375271-08-0 uniquely identifies this compound in scientific literature and databases. Its synthesis involves a series of well-defined chemical reactions that highlight the versatility of organic synthesis methodologies. The introduction of the sodium cation enhances its solubility in aqueous solutions, making it more amenable for various biochemical applications.

In recent years, there has been growing interest in triazole-containing compounds due to their diverse pharmacological properties. The triazole ring is known for its stability and ability to participate in hydrogen bonding, which is crucial for drug-receptor interactions. The methoxyphenyl group, on the other hand, contributes to lipophilicity and can influence metabolic pathways. Together, these features make Sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate a promising candidate for drug discovery.

Recent studies have explored the potential of triazole derivatives in treating various diseases, including inflammation and infectious disorders. The sodium salt form of this compound has shown particular promise in preclinical trials for its ability to modulate inflammatory pathways. Specifically, research indicates that it may interact with enzymes involved in the production of pro-inflammatory cytokines, thereby reducing inflammation.

The pharmaceutical industry has been actively investigating novel compounds that can address unmet medical needs. Sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate fits into this landscape as a potential therapeutic agent. Its unique structural features allow it to interact with biological targets in ways that existing drugs may not. This has led to its inclusion in several research pipelines aimed at developing new treatments for chronic conditions.

One of the most compelling aspects of this compound is its potential to serve as a prodrug or an intermediate in the synthesis of more complex molecules. The stability of the triazole ring ensures that it can undergo further chemical modifications without degradation. This property is particularly valuable in drug development, where intermediates must be robust enough to withstand various synthetic conditions.

The biological activity of Sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate has been studied in several model systems. Initial findings suggest that it may have effects on cellular signaling pathways related to immunity and metabolism. These preliminary results are encouraging and warrant further investigation into its therapeutic potential.

In conclusion, Sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate is a structurally unique and biologically relevant compound with significant potential in pharmaceutical applications. Its combination of a stable triazole ring, a lipophilic methoxyphenyl group, and its sodium salt form makes it an attractive candidate for drug discovery and development. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in addressing global health challenges.

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